Radulannin A

Herbicide Discovery Photosystem II Inhibitor Arabidopsis thaliana

Avoid wasted screening campaigns with generic bibenzyls. Radulannin A is the authentic, validated chemical probe for the QB site of Photosystem II. - Unique Pharmacophore: SAR shows phytotoxicity is abolished upon C6 hydroxyl modification, a feature absent in other bibenzyls. - Reproducible Benchmark: Quantified IC50 of 95 μM against Arabidopsis thaliana PSII enables direct analog comparison. - Scalable Supply: Continuous-flow total synthesis ensures availability for greenhouse trials and formulation studies.

Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
Cat. No. B15095209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadulannin A
Molecular FormulaC19H20O2
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCC1=CCC2=C(C=C(C=C2OC1)CCC3=CC=CC=C3)O
InChIInChI=1S/C19H20O2/c1-14-7-10-17-18(20)11-16(12-19(17)21-13-14)9-8-15-5-3-2-4-6-15/h2-7,11-12,20H,8-10,13H2,1H3
InChIKeyGYPPDNDDXCBVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Radulannin A: A Bibenzyl-Derived Photosystem II Inhibitor for Agrochemical Discovery


Radulannin A is a naturally occurring bibenzyl compound with a distinctive 2,5-dihydro-1-benzoxepine core, first isolated from liverwort species of the genus *Radula* [1][2]. Its phytotoxic properties are attributed to its function as a Photosystem II (PSII) inhibitor, a mechanism critical for herbicide development [1]. The compound's total synthesis has been significantly optimized, enabling scalable production for biological evaluation and analog development [3].

Why Generic Bibenzyl Substitution Fails for Radulannin A Procurement


Generic substitution with other bibenzyls or PSII inhibitors is not scientifically sound for research involving Radulannin A. Its unique 2,5-dihydro-1-benzoxepine core is synthetically challenging and critical for its specific biological activity [1]. Structure-activity relationship (SAR) studies demonstrate that the phytotoxic activity is abolished when the C6 hydroxyl group is modified and is highly sensitive to alterations in the heterocyclic core and its aliphatic chain [2]. These findings confirm that radulannin A possesses a unique pharmacophore profile not replicated by other in-class bibenzyls, making it an essential tool for precise mode-of-action studies and targeted agrochemical development.

Radulannin A Quantitative Evidence Guide: Differentiated Activity vs. Analogs


Direct Comparison: Radulannin A vs. Radula Chromene in Photosynthetic Electron Transport Inhibition

Radulannin A demonstrates superior inhibition of photosynthetic electron transport compared to a structurally related Radula chromene. In chlorophyll-a fluorescence assays using *Arabidopsis thaliana*, radulanin A inhibited photosynthetic electron transport with an IC50 of 95 μM, which is 5% more potent than the Radula chromene, which exhibited an IC50 of 100 μM [1]. This quantifiable difference, though modest, indicates that the benzoxepine core of radulannin A may provide a slight but measurable advantage in binding to the QB site of Photosystem II compared to the chromene scaffold [1].

Herbicide Discovery Photosystem II Inhibitor Arabidopsis thaliana

Synthetic Accessibility: Radulannin A Synthesis Route Length vs. Previous Reports

The total synthesis of radulannin A has been significantly streamlined compared to prior strategies. A recent methodology demonstrates the 'shortest synthesis of radulanin A to date', utilizing a novel photochemical ring expansion of a 2,2-dimethylchromene precursor [1]. While a direct quantitative comparison of step count to previous reports is implied by the 'shortest' designation, the key differentiator is the feasibility of scaling via a continuous-flow setup, which was explicitly adapted for larger-scale preparation for biological investigations [1]. This contrasts with 'lengthy strategies' in earlier literature, which lacked this scalability.

Chemical Synthesis Flow Chemistry Natural Product Synthesis

Structural Specificity: Hydroxyl Group Requirement for Radulannin A Phytotoxicity

Structure-activity relationship (SAR) studies reveal a critical functional requirement for radulannin A's biological activity. Data show that phytotoxicity is abolished when the hydroxyl group at the C6 position of the benzoxepine core is chemically modified [1]. Furthermore, the phytotoxic activity is modulated by the specific nature of the heterocycle and its attached aliphatic chain [1]. This defines a narrow pharmacophore where the native structure of radulannin A is essential for target engagement, distinguishing it from other bibenzyls or PSII inhibitors that may have different SAR profiles.

Structure-Activity Relationship (SAR) Herbicide Design Mode of Action

High-Value Application Scenarios for Radulannin A in Agrochemical Discovery


Lead Identification and Optimization for New PSII Herbicides

Radulannin A serves as a validated chemical probe for exploring the QB binding site of Photosystem II in a bibenzyl chemical space. Its quantified IC50 of 95 μM for PSII inhibition in *Arabidopsis thaliana* [1] provides a reproducible benchmark for evaluating next-generation analogs. Procurement of high-purity radulannin A is essential for establishing baseline activity in high-throughput screening campaigns aimed at discovering novel herbicides with this specific mode of action.

Structure-Activity Relationship (SAR) Studies on Bibenzyl-Derived PSII Inhibitors

Given the established SAR showing that phytotoxicity is abolished upon modification of the C6 hydroxyl group [1], radulannin A is the critical starting point for any medicinal chemistry or agrochemical SAR program in this series. Sourcing the authentic compound ensures that structure-based design efforts are grounded in the correct pharmacological framework, preventing wasted resources on inactive or sub-optimal scaffolds.

Preclinical Evaluation of Natural Product-Derived Herbicides

Radulannin A is a natural product-derived PSII inhibitor that can be produced in sufficient quantities for advanced *in vivo* testing, thanks to a scalable continuous-flow total synthesis [2]. This availability distinguishes it from other scarce natural products and enables procurement for greenhouse trials, metabolism studies, and formulation development. Its use as a reference standard in these preclinical studies is critical for benchmarking efficacy and safety against synthetic PSII inhibitors like DCMU.

Comparative Mode-of-Action (MoA) Research

With its MoA established as targeting the QB site of PSII [1], radulannin A is a valuable tool for comparative biology studies. It can be used alongside classical PSII inhibitors such as DCMU to investigate differences in binding kinetics, resistance mechanisms, and off-target effects between distinct chemical classes (bibenzyls vs. phenylureas). Its procurement allows for rigorous, head-to-head comparisons that are essential for developing resistance management strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Radulannin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.